Hexyl (2,4,5-trichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl (2,4,5-trichlorophenoxy)acetate is an organic compound with the molecular formula C14H17Cl3O3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with three chlorine atoms at the 2, 4, and 5 positions, and the acetate group is esterified with a hexyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl (2,4,5-trichlorophenoxy)acetate can be synthesized through the esterification of 2,4,5-trichlorophenoxyacetic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Hexyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted phenoxyacetic acids, alcohols, and various derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexyl (2,4,5-trichlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of hexyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to altered growth patterns and physiological responses. The compound’s effects are mediated through its binding to auxin receptors, triggering a cascade of signaling events that regulate gene expression and cellular processes .
Comparison with Similar Compounds
Hexyl (2,4,5-trichlorophenoxy)acetate can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A closely related compound with similar herbicidal properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxyacetic acid derivative used in agriculture.
These compounds share similar chemical structures and modes of action but differ in their specific applications, efficacy, and environmental impact.
Properties
CAS No. |
2630-13-9 |
---|---|
Molecular Formula |
C14H17Cl3O3 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
hexyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C14H17Cl3O3/c1-2-3-4-5-6-19-14(18)9-20-13-8-11(16)10(15)7-12(13)17/h7-8H,2-6,9H2,1H3 |
InChI Key |
CBFJCDXICHREJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.